molecular formula C20H13N3O5 B6638825 (5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B6638825
M. Wt: 375.3 g/mol
InChI Key: ANNGWHGEOMRRMM-SDNWHVSQSA-N
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Description

(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, commonly known as Nitro-PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Nitro-PPCA is a synthetic compound that is used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Nitro-PPCA is not well understood. However, it is believed to act as an electrophilic reagent, which reacts with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. Nitro-PPCA is also believed to act as a Michael acceptor, which reacts with various nucleophiles such as thiols and amines to form a Michael adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nitro-PPCA are not well understood. However, it has been reported that Nitro-PPCA has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nitro-PPCA has also been reported to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Nitro-PPCA in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Nitro-PPCA is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the limitations of using Nitro-PPCA in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

For the use of Nitro-PPCA in scientific research include the development of new synthetic methodologies, fluorescent dyes, and anti-inflammatory and anti-cancer compounds.

Synthesis Methods

Nitro-PPCA is synthesized by reacting 5-nitroquinoline-8-carbaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The final product is obtained by purification using column chromatography.

Scientific Research Applications

Nitro-PPCA has potential applications in various fields of scientific research. It is used in the synthesis of various organic compounds such as heterocyclic compounds, which have applications in the pharmaceutical industry. Nitro-PPCA is also used in the synthesis of chiral compounds, which have applications in the field of asymmetric synthesis. Nitro-PPCA is also used in the synthesis of fluorescent dyes, which have applications in the field of bioimaging.

properties

IUPAC Name

(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-27-15-6-4-13(5-7-15)11-14(12-21)20(24)28-18-9-8-17(23(25)26)16-3-2-10-22-19(16)18/h2-11H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNGWHGEOMRRMM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

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